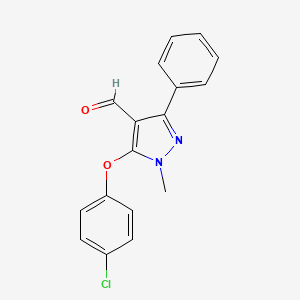

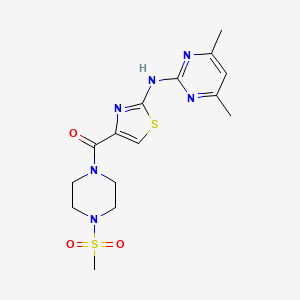

![molecular formula C17H12FN5O2S B2532575 N-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(thiophen-2-yl)acetamide CAS No. 941971-20-6](/img/structure/B2532575.png)

N-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(thiophen-2-yl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound of interest, N-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(thiophen-2-yl)acetamide, is a derivative closely related to the pyrazolo[1,5-a]pyrimidine class of compounds. These compounds have been extensively studied due to their high affinity and selectivity towards the translocator protein 18 kDa (TSPO), which is recognized as an early biomarker of neuroinflammatory processes. The TSPO is a protein that has been implicated in the regulation of cholesterol transport and steroidogenesis, and it is also involved in the pathophysiology of several diseases, including neurodegenerative disorders and cancer .

Synthesis Analysis

The synthesis of analogues to the compound involves a multi-step process starting from commercially available precursors. For instance, a series of novel analogues bearing a fluoroalkynyl side chain were synthesized from methyl 4-iodobenzoate. The synthetic strategy included derivatizing a key iodinated building block featuring the pyrazolopyrimidine acetamide backbone by Sonogashira couplings with various alkynyl reagents, followed by fluorination to yield the target derivatives . This method demonstrates the versatility and modularity of the synthetic approach, which could be adapted to synthesize the compound of interest.

Molecular Structure Analysis

The molecular structure of these compounds is characterized by a pyrazolo[1,5-a]pyrimidine core, which is essential for the affinity towards TSPO. Substituents on this core, such as the fluoroalkyl or fluoroalkynyl groups, play a crucial role in determining the binding affinity and selectivity of the ligands. The presence of a fluorine atom is particularly significant as it can enhance the binding properties and also allows for the possibility of radiolabeling with fluorine-18 for positron emission tomography (PET) imaging .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds are highlighted by the Sonogashira coupling, a palladium-catalyzed cross-coupling reaction between an alkyne and an aryl or vinyl halide. This reaction is instrumental in introducing the fluoroalkynyl side chains to the pyrazolopyrimidine core. The subsequent fluorination step is critical for the introduction of the fluorine atom, which is a key feature for the biological activity and imaging potential of these compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of these analogues, such as lipophilicity, are influenced by the length of the fluoroalkynyl side chain. It was observed that lipophilicity (logD7.4) increased with the chain length, which could affect the biodistribution and the in vivo behavior of the compounds. The analogues exhibited slightly higher affinity and selectivity towards TSPO compared to the parent compound DPA-714, and preliminary in vitro metabolism evaluation showed the absence of defluorinated metabolites, indicating metabolic stability . These properties are crucial for the development of effective PET radiotracers for imaging neuroinflammation.

Wissenschaftliche Forschungsanwendungen

Translocator Protein (TSPO) Ligands for Neuroinflammation Imaging

One significant application of related pyrazolopyrimidine derivatives is as ligands for the Translocator Protein 18 kDa (TSPO). TSPO is recognized as an early biomarker for neuroinflammatory processes. Research by Damont et al. (2015) developed a series of novel pyrazolo[1,5-a]pyrimidines, closely related to the compound of interest, and evaluated them for their potential to bind TSPO. This study found subnanomolar affinity for TSPO among the derivatives, comparable to known ligands. Two derivatives were radiolabeled with fluorine-18 and showed potential as in vivo PET-radiotracers for neuroinflammation, suggesting a role in diagnosing and studying neurodegenerative diseases through imaging technologies (Damont et al., 2015).

Antitumor Activity

Another research avenue explores the antitumor activities of pyrazolo[3,4-d]pyrimidine derivatives. For instance, Hammam et al. (2005) synthesized fluoro substituted benzo[b]pyran compounds, leading to derivatives that exhibit anti-lung cancer activity. These compounds, upon further modifications, could form structures related to the target compound, showcasing their potential in developing new anticancer therapies (Hammam et al., 2005).

Synthesis and Evaluation of Antimicrobial Agents

The synthesis of novel compounds incorporating the pyrazolo[3,4-d]pyrimidine scaffold has also been explored for antimicrobial properties. Bondock et al. (2008) investigated the synthesis and antimicrobial activity of new heterocycles incorporating an antipyrine moiety, suggesting that such derivatives can serve as effective antimicrobial agents. This research indicates the broad-spectrum utility of pyrazolo[3,4-d]pyrimidine derivatives in combating microbial infections (Bondock et al., 2008).

Insecticidal Properties

Furthermore, derivatives of the pyrazolo[3,4-d]pyrimidine class have been evaluated for their insecticidal properties. Fadda et al. (2017) synthesized new 2-cyano-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide derivatives and tested them against the cotton leafworm, Spodoptera littoralis. This study demonstrates the potential of such compounds in agricultural applications, offering a novel approach to pest control (Fadda et al., 2017).

Eigenschaften

IUPAC Name |

N-[1-(4-fluorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-2-thiophen-2-ylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12FN5O2S/c18-11-3-5-12(6-4-11)23-16-14(9-20-23)17(25)22(10-19-16)21-15(24)8-13-2-1-7-26-13/h1-7,9-10H,8H2,(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMGISADUYRNKOT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)CC(=O)NN2C=NC3=C(C2=O)C=NN3C4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12FN5O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(thiophen-2-yl)acetamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2R,3R,4S,5S,6R)-2-[[(2S,3R,4R,5S,6R)-3,4-dihydroxy-6-[(2R,5S)-5-[(3R,9S,11S,13S,14R)-11-hydroxy-4,4,9,13,14-pentamethyl-3-[(2S,3S,4R,5R,6S)-3,4,5-trihydroxy-6-[[(2S,3S,4R,5R,6S)-3,4,5-trihydroxy-6-[[(1S,2S,3R,4R,5R)-2,3,4-trihydroxy-5-methoxycyclohexyl]oxymethyl]oxan-2-yl]oxymethyl]oxan-2-yl]oxy-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-(2-hydroxypropan-2-yl)hexyl]-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/no-structure.png)

![(2Z)-2-[4-(dimethylamino)benzylidene]-6-hydroxy-1-benzofuran-3(2H)-one](/img/structure/B2532506.png)

![N-(3-chloro-2-methylphenyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide](/img/structure/B2532509.png)

![N-[(1,1-dioxo-1lambda6-thiolan-3-yl)methyl]-2-fluorobenzene-1-sulfonamide](/img/structure/B2532510.png)

![(4-chlorophenyl)[4-(2-fluorophenyl)-1-methyltetrahydro-1H-pyrrol-3-yl]methanone](/img/structure/B2532511.png)

![3-ethyl-N-(4-fluorophenyl)-N-[(3-fluorophenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B2532512.png)